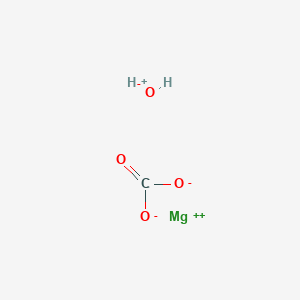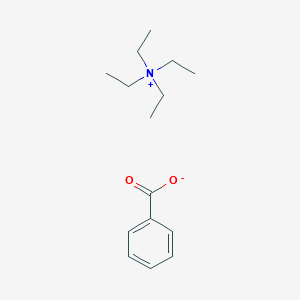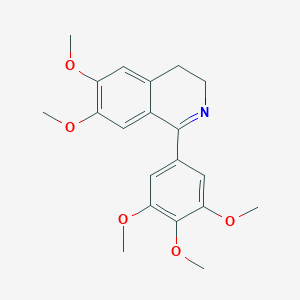
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline, also known as A-40174 or DMQX, is a chemical compound that belongs to the class of isoquinolines. It was first synthesized in 1992 by researchers at the University of North Carolina at Chapel Hill, and since then, it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
DMQX acts by binding to the AMPA receptor and blocking the flow of ions through the receptor channel, thereby inhibiting the excitatory signaling mediated by glutamate. This mechanism of action makes DMQX a valuable tool for investigating the role of AMPA receptors in synaptic plasticity and neural network activity.
Biochemische Und Physiologische Effekte
DMQX has been shown to have several biochemical and physiological effects on the brain. In animal studies, DMQX has been found to reduce the severity and frequency of seizures induced by various agents such as kainic acid and pilocarpine. DMQX has also been shown to enhance the cognitive performance of rodents in various learning and memory tasks. These effects are thought to be mediated by the inhibition of AMPA receptor activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages as a research tool. It is highly potent and selective for the AMPA receptor subtype, which allows for precise modulation of glutamate signaling in the brain. DMQX is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, DMQX has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. DMQX is also relatively expensive, which can limit its widespread use in research.
Zukünftige Richtungen
DMQX has several potential future directions for research. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of DMQX. These compounds could be used to further elucidate the role of AMPA receptors in synaptic plasticity and neural network activity. Another potential direction is the investigation of the therapeutic potential of DMQX and related compounds for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the development of more efficient synthesis methods for DMQX and related compounds could make them more accessible to the scientific community and facilitate their use in research.
Synthesemethoden
The synthesis of DMQX involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the corresponding amine, which is cyclized with 2,3-dimethoxybenzaldehyde to yield DMQX.
Wissenschaftliche Forschungsanwendungen
DMQX has been primarily used as a research tool to study the properties and functions of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning and memory. DMQX is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors, which has been implicated in several neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
3161-21-5 |
|---|---|
Produktname |
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
Molekularformel |
C20H23NO5 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-22-15-8-12-6-7-21-19(14(12)11-16(15)23-2)13-9-17(24-3)20(26-5)18(10-13)25-4/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
YZYNOTCNAHOXJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC(=C(C=C32)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC(=C(C=C32)OC)OC |
Andere CAS-Nummern |
3161-21-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



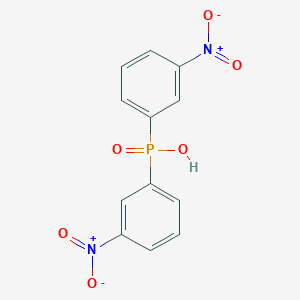
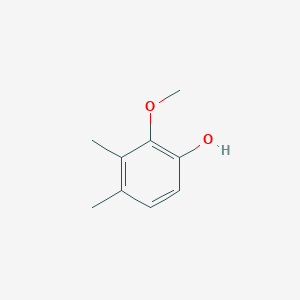
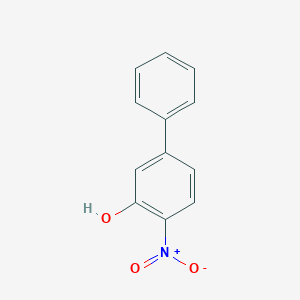
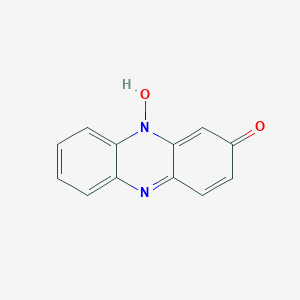
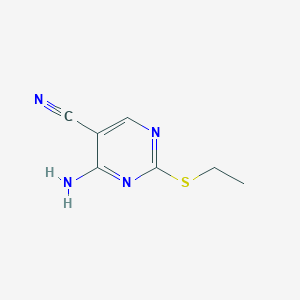
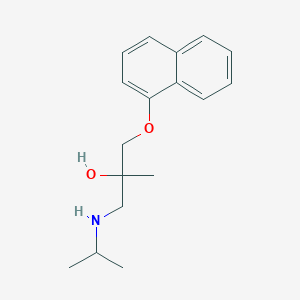
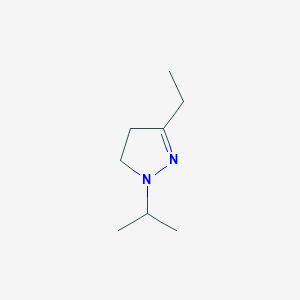
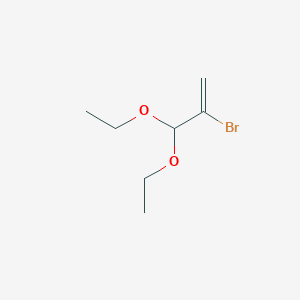
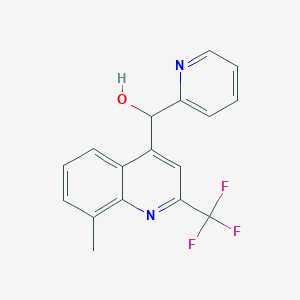
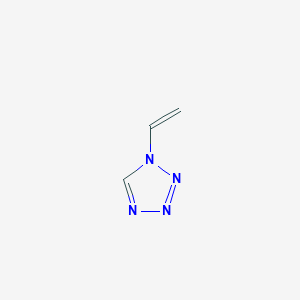
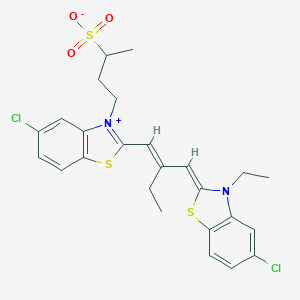
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
